molecular formula C5H7N3O3 B3069139 Triazole lactic acid CAS No. 1450828-63-3

Triazole lactic acid

Cat. No.: B3069139
CAS No.: 1450828-63-3
M. Wt: 157.13
InChI Key: KJRGHGWETVMENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole lactic acid is a derivative of triazole, a five-membered aromatic ring containing three nitrogen atoms. Triazole derivatives are known for their versatile biological activities and are commonly used in pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

Triazole lactic acid, also known as 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a derivative of the triazole class of compounds. Triazole derivatives are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities through various mechanisms of action, such as enzymatic activity and receptor-mediated mechanisms .

Mode of Action

It is known that triazole derivatives can interact with their targets through weak interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Triazole derivatives are known to affect various biochemical pathways. For instance, they are known to be involved in the inhibition of sterol synthesis . .

Pharmacokinetics

The pharmacokinetics of triazole derivatives have been studied extensively. They are known to be rapidly absorbed and excreted, mostly unchanged, primarily in the urine . .

Result of Action

It is known that triazole derivatives can have various molecular and cellular effects due to their interaction with different targets . These effects can range from antimicrobial to anticancer activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound has been detected in different crops, suggesting that it can be influenced by factors such as the type of crop and environmental conditions . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazole lactic acid typically involves the metabolism of triazole fungicides such as triadimefon, cyproconazole, and tebuconazole. These fungicides metabolize to form this compound along with other metabolites like triazole alanine and triazole acetic acid . The process involves the use of isotopically labeled internal standards to eliminate quantitation errors related to matrix effects, allowing for straightforward sample preparation via methods like the QuPPe method .

Industrial Production Methods: Industrial production of this compound is closely linked to the production of triazole fungicides. The fungicides are synthesized through various chemical reactions, including cycloaddition and substitution reactions, and are then metabolized to produce this compound. The use of differential mobility spectrometry (DMS) has improved the selectivity and accuracy of this compound analysis in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Triazole lactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the triazole ring, which can readily bind with different reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole acetic acid, while reduction reactions could produce triazole alanine .

Properties

IUPAC Name

2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-4(5(10)11)1-8-3-6-2-7-8/h2-4,9H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRGHGWETVMENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022705
Record name Triazole lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450828-63-3
Record name Triazole lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triazole lactic acid
Reactant of Route 2
Triazole lactic acid
Reactant of Route 3
Triazole lactic acid
Reactant of Route 4
Triazole lactic acid
Reactant of Route 5
Reactant of Route 5
Triazole lactic acid
Reactant of Route 6
Triazole lactic acid
Customer
Q & A

Q1: How common is triazole lactic acid as a metabolite of triazole fungicides?

A1: this compound (TLA) is a frequently observed metabolite of various triazole fungicides. Research indicates that it's one of the four main common metabolites originating from triazole fungicide breakdown, alongside 1,2,4-triazole (TRZ), triazole alanine (TA), and triazole acetic acid (TAA). These metabolites are collectively termed 'triazole derivative metabolites' (TDMs). []

Q2: Has the dissipation of this compound been studied in the context of specific triazole fungicides?

A3: Yes, research has investigated the presence and persistence of this compound during the breakdown of specific triazole fungicides. For instance, in studies examining the dissipation of penconazole in horticultural crops (courgettes and tomatoes) treated with a commercial penconazole formulation, this compound was identified as one of the metabolites. The research, utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-Q-Orbitrap), aimed to understand the fate of penconazole from its active form to its metabolites. []

Q3: What can be said about the toxicity of this compound in comparison to its parent fungicides?

A4: While research primarily focuses on the detection and dissipation of this compound, some studies have explored its potential toxicity. Interestingly, findings suggest that TLA might exhibit higher toxicity compared to its parent fungicide. This observation underscores the importance of evaluating metabolite toxicity alongside the parent compound to ensure food safety and environmental protection. []

Q4: Are there any existing models for studying the metabolic processes occurring within a ruminant's digestive system that could contribute to understanding the fate of this compound?

A5: Yes, a modified rumen simulation system (RUSITEC) has been used to investigate the metabolic fate of xenobiotics, including triazole derivatives like TLA, within the rumen. This in vitro system provides valuable insights into the stability and breakdown of such compounds in a controlled environment mimicking the rumen's conditions. Studies utilizing the modified RUSITEC system have demonstrated its ability to maintain metabolic activity over extended periods (at least 8 days), offering a valuable alternative to in vivo animal experiments and promoting the 3Rs principle (refine, reduce, replace). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.